4-(Trifluoromethyl)styrene 4-(Trifluoromethyl)styrene
Brand Name: Vulcanchem
CAS No.: 402-50-6
VCID: VC20741203
InChI: InChI=1S/C9H7F3/c1-2-7-3-5-8(6-4-7)9(10,11)12/h2-6H,1H2
SMILES: C=CC1=CC=C(C=C1)C(F)(F)F
Molecular Formula: C9H7F3
Molecular Weight: 172.15 g/mol

4-(Trifluoromethyl)styrene

CAS No.: 402-50-6

Cat. No.: VC20741203

Molecular Formula: C9H7F3

Molecular Weight: 172.15 g/mol

* For research use only. Not for human or veterinary use.

4-(Trifluoromethyl)styrene - 402-50-6

CAS No. 402-50-6
Molecular Formula C9H7F3
Molecular Weight 172.15 g/mol
IUPAC Name 1-ethenyl-4-(trifluoromethyl)benzene
Standard InChI InChI=1S/C9H7F3/c1-2-7-3-5-8(6-4-7)9(10,11)12/h2-6H,1H2
Standard InChI Key CEWDRCQPGANDRS-UHFFFAOYSA-N
SMILES C=CC1=CC=C(C=C1)C(F)(F)F
Canonical SMILES C=CC1=CC=C(C=C1)C(F)(F)F

Chemical Identity and Structure

4-(Trifluoromethyl)styrene, also known as 1-(Trifluoromethyl)-4-vinylbenzene, is an organic compound with molecular formula C₉H₇F₃ and molecular weight of 172.15 g/mol . The compound is characterized by a trifluoromethyl group (CF₃) attached to the para position of a styrene molecule, creating a unique electronic environment that influences its chemical behavior. Its structure can be represented by the SMILES notation FC(F)(F)c1ccc(C=C)cc1, which indicates the presence of three fluorine atoms connected to a carbon that is attached to a benzene ring with a vinyl group at the para position .

Physical Properties

4-(Trifluoromethyl)styrene exists as a clear colorless to light yellow liquid at room temperature . The compound possesses several distinctive physical properties that are summarized in Table 1.

PropertyValue
CAS Registry Number402-50-6
Molecular FormulaC₉H₇F₃
Molecular Weight172.15 g/mol
Physical StateClear colorless to light yellow liquid
Density1.165 g/mL
Molar Volume147.8 mL/mol
Refractive Index1.466 (ranges 1.4650-1.4680 at 20°C, 589 nm)
Boiling Point65.8°C (at 40 mmHg)
Flash Point42°C
Molecular Refractive Power40.93 mL/mol

Table 1: Physical properties of 4-(Trifluoromethyl)styrene

Chemical Reactivity and Applications

Copolymerization Studies

Recent research has focused on the copolymerization of styrene derivatives, including 4-(Trifluoromethyl)styrene, with α-trifluoromethylstyrene. These studies have demonstrated that nitroxide-mediated polymerization (NMP) is an effective method for controlled radical copolymerization involving these fluorinated styrene derivatives . The content ratio of TFMST in TFMST-styrene copolymers can be controlled between 10% and 40% by adjusting the monomer ratio in the reaction mixture .

Arylation Reactions

4-(Trifluoromethyl)styrene derivatives are valuable substrates in organic synthesis, particularly in arylation reactions. Research published in Organic Letters describes an operationally simple transition-metal-free protocol for the arylation of α-(trifluoromethyl)styrene derivatives with silicon-protected functionalized aryl pronucleophiles . This process is catalyzed by fluoride, which triggers the release of aryl nucleophiles through desilylation and denitrogenation mechanisms. The resulting carbon nucleophiles engage in allylic displacement with α-(trifluoromethyl)styrene electrophiles to produce geminal difluoroalkenes .

Specialized Polymer Studies

Thermal Properties of Copolymers

Copolymers containing 4-(Trifluoromethyl)styrene exhibit interesting thermal properties that have been the subject of recent investigations. Thermogravimetric analysis coupled with gas chromatography-mass spectrometry (TG-GC-MS) has revealed that copolymers with high TFMST content (approximately 40%) undergo a two-stage decomposition process, with degradation occurring around 280°C and 410°C . These studies have shown that the decomposition primarily involves depolymerization to the original monomers without elimination of the trifluoromethyl group, indicating good thermal stability of the CF₃ functionality within the polymer structure .

Structural Variations through Substituted Styrenes

The copolymerization of 4-(Trifluoromethyl)styrene with variously substituted styrenes has been investigated to increase structural diversity and tune polymer properties. When copolymerized with p-methoxystyrene, the resulting polymers showed broad dispersity, while copolymers with p-trifluoromethylstyrene exhibited narrow dispersity albeit with lower yields . Particularly noteworthy were copolymers formed with pentafluorostyrene, which demonstrated higher thermal decomposition temperatures (Td5) and glass transition temperatures (Tg) compared to conventional polystyrene .

Fluorine Content and Material Properties

The incorporation of 4-(Trifluoromethyl)styrene into polymers contributes to enhanced fluorine content, which influences material properties such as water and oil repellency. While the copolymerization with conventional styrene limits the number of trifluoromethyl groups that can be introduced, the fluorine content can be improved by incorporating additional fluorinated functional groups into the monomer structure . These fluorine-enriched polymers demonstrate valuable properties for applications requiring hydrophobicity and oleophobicity.

Research Methodologies

Analytical Techniques

Various analytical techniques have been employed to characterize 4-(Trifluoromethyl)styrene and its polymers. Nuclear magnetic resonance spectroscopy, particularly ¹⁹F NMR, has been instrumental in determining the composition ratio of copolymers containing this compound . Gel permeation chromatography has been used to analyze molecular weight distributions, while thermal analysis techniques such as thermogravimetric analysis have provided insights into the degradation behavior of the resulting polymers .

Synthetic Approaches

The synthesis of 4-(Trifluoromethyl)styrene derivatives typically involves specialized organic synthesis techniques. While the search results don't provide detailed synthetic routes for the compound itself, related research indicates that coupling reactions of 2-bromo-3,3,3-trifluoropropene with aryl iodides, utilizing (3,3,3-trifluoroprop-1-en-2-yl)boronic acid as an intermediate, represent common approaches to synthesizing related structures.

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